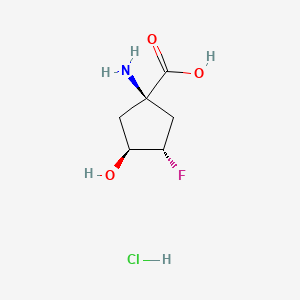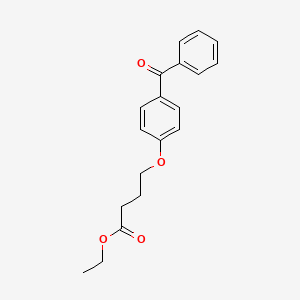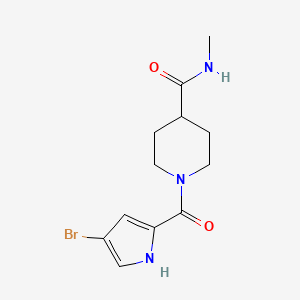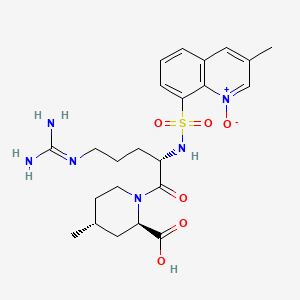
8-(N-((S)-1-((2R,4R)-2-Carboxy-4-methylpiperidin-1-yl)-5-guanidino-1-oxopentan-2-yl)sulfamoyl)-3-methylquinoline 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(N-((S)-1-((2R,4R)-2-Carboxy-4-methylpiperidin-1-yl)-5-guanidino-1-oxopentan-2-yl)sulfamoyl)-3-methylquinoline 1-oxide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a piperidine ring, and several functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(N-((S)-1-((2R,4R)-2-Carboxy-4-methylpiperidin-1-yl)-5-guanidino-1-oxopentan-2-yl)sulfamoyl)-3-methylquinoline 1-oxide typically involves multiple steps, including the formation of the quinoline core, the introduction of the piperidine ring, and the addition of functional groups. Common reagents and conditions used in these reactions include:
Formation of Quinoline Core: This step may involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions.
Introduction of Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Addition of Functional Groups: Functional groups such as carboxyl, guanidino, and sulfamoyl groups are added through various organic reactions, including amidation, sulfonation, and guanylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
8-(N-((S)-1-((2R,4R)-2-Carboxy-4-methylpiperidin-1-yl)-5-guanidino-1-oxopentan-2-yl)sulfamoyl)-3-methylquinoline 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline N-oxide back to the quinoline core.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the quinoline core or piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halides, sulfonates, and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can regenerate the quinoline core.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could have potential therapeutic applications, such as acting as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8-(N-((S)-1-((2R,4R)-2-Carboxy-4-methylpiperidin-1-yl)-5-guanidino-1-oxopentan-2-yl)sulfamoyl)-3-methylquinoline 1-oxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as quinine and chloroquine.
Piperidine Derivatives: Compounds containing a piperidine ring, such as piperine and risperidone.
Sulfamoyl Derivatives: Compounds with a sulfamoyl group, such as sulfanilamide and sulfamethoxazole.
Uniqueness
8-(N-((S)-1-((2R,4R)-2-Carboxy-4-methylpiperidin-1-yl)-5-guanidino-1-oxopentan-2-yl)sulfamoyl)-3-methylquinoline 1-oxide is unique due to its combination of a quinoline core, piperidine ring, and multiple functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H32N6O6S |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1-oxidoquinolin-1-ium-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C23H32N6O6S/c1-14-8-10-28(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)27-36(34,35)19-7-3-5-16-11-15(2)13-29(33)20(16)19/h3,5,7,11,13-14,17-18,27H,4,6,8-10,12H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,17+,18-/m1/s1 |
InChI Key |
AHPZSGFSVZPXGS-FHLIZLRMSA-N |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2[N+](=CC(=C3)C)[O-] |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2[N+](=CC(=C3)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


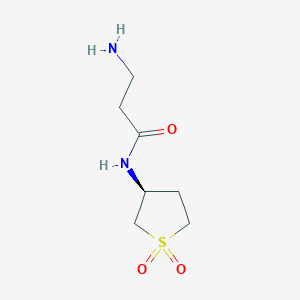

![6-Fluoro-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B14908201.png)

![8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B14908217.png)
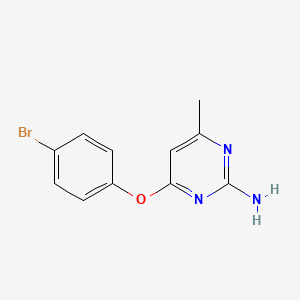
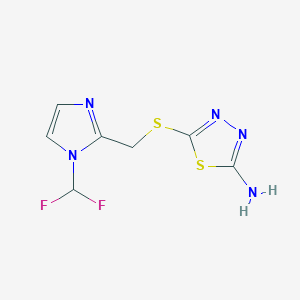
![N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14908221.png)

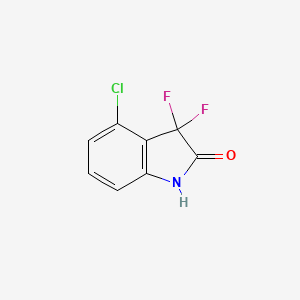
![Spiro[3.3]heptan-2-ylhydrazine](/img/structure/B14908243.png)
